2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate
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Overview
Description
The compound with the identifier “2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate involves specific chemical reactions and conditions. One common method includes the reaction of an aldehyde with a primary amine to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of high-purity reagents and advanced purification techniques ensures the compound is produced with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an aldehyde or carboxylic acid, while reduction could yield an alcohol .
Scientific Research Applications
2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways and processes, leading to the observed effects .
Properties
IUPAC Name |
2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-6(11)3-5-4-9-1-2-12-7(9)8-5/h1-2,4H,3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIBVYSYFWBQHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=[N+]1C=C(N2)CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC2=[N+]1C=C(N2)CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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